

Spectroscopic Profile of 9-(4-bromobutyl)-9H-carbazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-(4-bromobutyl)-9H-carbazole

Cat. No.: B1282662

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **9-(4-bromobutyl)-9H-carbazole**, a key intermediate in the synthesis of various functional organic materials and pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and organic chemistry, offering a centralized resource for its structural characterization.

While specific experimental data for **9-(4-bromobutyl)-9H-carbazole** from the frequently cited source, Zhang et al. (2010b), was not accessible within the scope of this search, this guide presents representative spectroscopic data for a closely related N-alkylated carbazole derivative to illustrate the expected spectral features. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of such compounds are also provided.

Spectroscopic Data

The structural integrity of synthesized **9-(4-bromobutyl)-9H-carbazole** is typically confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the expected and observed data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Representative ^1H NMR Spectroscopic Data for an N-Alkylated Carbazole Derivative

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.10	d	2H	Ar-H
7.50 - 7.40	m	4H	Ar-H
7.25	t	2H	Ar-H
4.40	t	2H	N-CH ₂
3.45	t	2H	CH ₂ -Br
2.10 - 1.90	m	4H	-CH ₂ -CH ₂ -

Table 2: Representative ^{13}C NMR Spectroscopic Data for an N-Alkylated Carbazole Derivative

Chemical Shift (δ) ppm	Assignment
140.5	Ar-C (quaternary)
125.8	Ar-CH
122.5	Ar-C (quaternary)
120.4	Ar-CH
119.0	Ar-CH
108.8	Ar-CH
42.5	N-CH ₂
33.0	CH ₂ -Br
30.5	N-CH ₂ -CH ₂
28.0	CH ₂ -CH ₂ -Br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Representative IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Weak	Aromatic C-H stretch
2935, 2860	Medium	Aliphatic C-H stretch
1595, 1485, 1450	Strong	Aromatic C=C stretch
1330	Medium	C-N stretch
750, 720	Strong	Aromatic C-H out-of-plane bend
650	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **9-(4-bromobutyl)-9H-carbazole** (C₁₆H₁₆BrN), the expected molecular weight is approximately 301.05 g/mol for the monoisotopic mass and 302.21 g/mol for the average mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Representative Mass Spectrometry Data

m/z	Interpretation
302.1	[M+H] ⁺ (for ⁸¹ Br isotope)
300.1	[M+H] ⁺ (for ⁷⁹ Br isotope)
168.1	[M - C ₄ H ₈ Br] ⁺ (Carbazole fragment)

Experimental Protocols

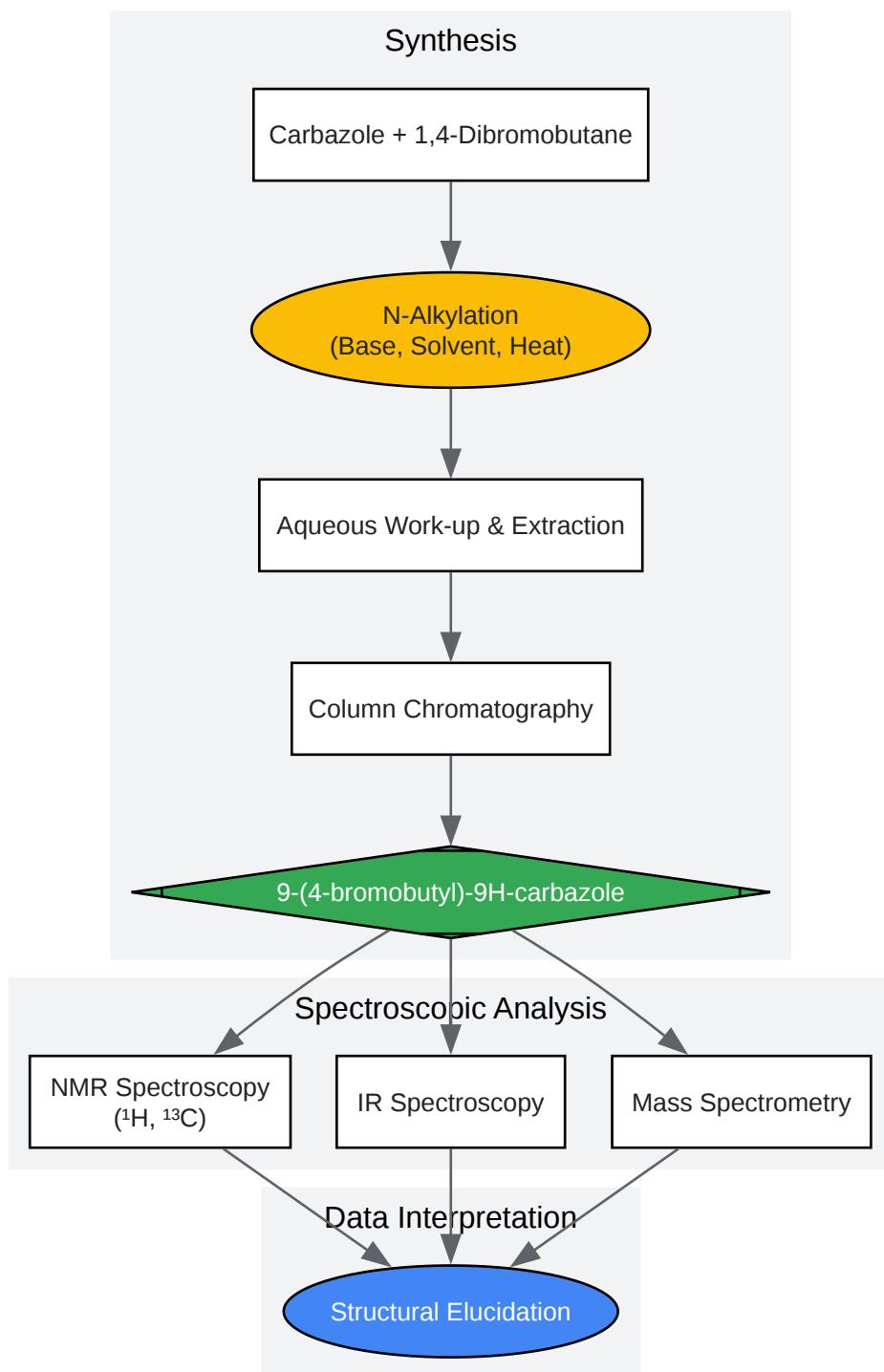
The following are detailed methodologies for the synthesis and spectroscopic characterization of **9-(4-bromobutyl)-9H-carbazole**.

Synthesis of **9-(4-bromobutyl)-9H-carbazole**

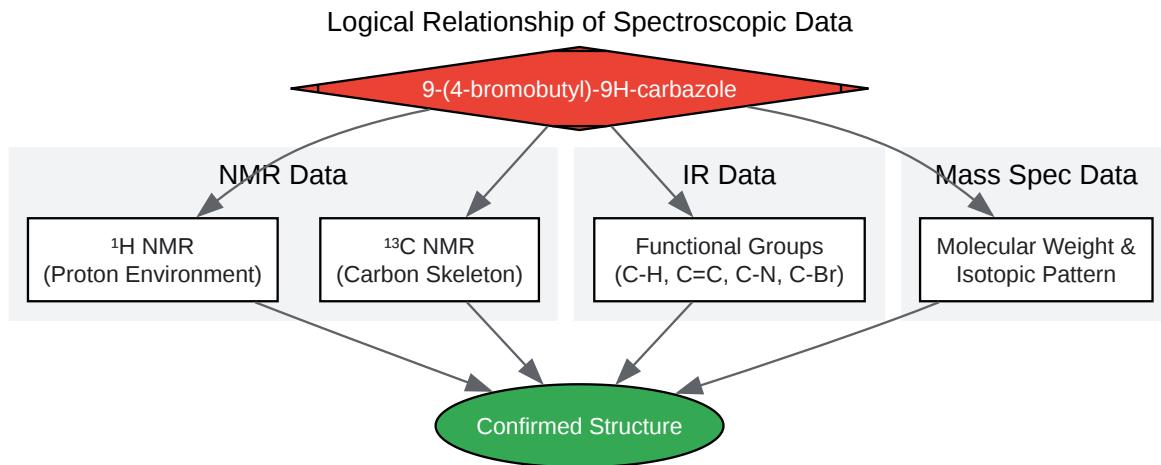
A common method for the N-alkylation of carbazole involves the reaction with an alkyl halide in the presence of a base.

- **Reaction Setup:** To a solution of carbazole (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K_2CO_3) or sodium hydride (NaH) (1.5 - 2.0 eq.).
- **Addition of Alkylating Agent:** To the stirred suspension, add 1,4-dibromobutane (1.5 - 3.0 eq.) dropwise at room temperature.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated to 50-80 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **9-(4-bromobutyl)-9H-carbazole** as a solid.

Spectroscopic Analysis


- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a 5 mm NMR tube.
- **Instrumentation:** 1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition: ^1H NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ^{13}C NMR spectra may require a larger number of scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Mass spectra are typically obtained using an electrospray ionization (ESI) mass spectrometer.
- Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.


Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of **9-(4-bromobutyl)-9H-carbazole**.

Experimental Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow for **9-(4-bromobutyl)-9H-carbazole**.

[Click to download full resolution via product page](#)

Caption: Interrelation of spectroscopic data for structural confirmation.

- To cite this document: BenchChem. [Spectroscopic Profile of 9-(4-bromobutyl)-9H-carbazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1282662#spectroscopic-data-for-9-4-bromobutyl-9h-carbazole-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1282662#spectroscopic-data-for-9-4-bromobutyl-9h-carbazole-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com